L-Lysine-d3 (hydrochloride)
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Overview
Description
L-Lysine-d3 (hydrochloride) is a deuterium-labeled form of L-Lysine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Lysine results in L-Lysine-d3 (hydrochloride). This compound is primarily used in scientific research as a tracer for quantitation during drug development processes. L-Lysine itself plays a crucial role in various biological functions, including protein synthesis, calcium absorption, and immune function maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d3 (hydrochloride) involves the incorporation of deuterium into the L-Lysine molecule. This can be achieved through chemical synthesis methods where deuterated reagents are used. The reaction typically involves the substitution of hydrogen atoms with deuterium in the presence of a catalyst under controlled conditions.
Industrial Production Methods: Industrial production of L-Lysine-d3 (hydrochloride) often involves microbial fermentation processes. Microorganisms such as Corynebacterium glutamicum are genetically engineered to incorporate deuterium into L-Lysine during fermentation. The fermentation broth is then processed to isolate and purify L-Lysine-d3 (hydrochloride) through crystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions: L-Lysine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: L-Lysine-d3 can be oxidized to form deuterated derivatives.
Reduction: Reduction reactions can convert L-Lysine-d3 into other deuterated compounds.
Substitution: Deuterium atoms in L-Lysine-d3 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated amines .
Scientific Research Applications
L-Lysine-d3 (hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study metabolic pathways and drug metabolism.
Biology: Helps in understanding protein synthesis and turnover by tracking the incorporation of deuterium-labeled amino acids.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the production of deuterated compounds for various industrial applications, including the development of new pharmaceuticals
Mechanism of Action
The mechanism of action of L-Lysine-d3 (hydrochloride) is similar to that of L-Lysine. It is incorporated into proteins during synthesis, allowing researchers to track and quantify protein production and turnover. The deuterium atoms in L-Lysine-d3 provide a distinct mass difference, making it easier to detect and analyze using mass spectrometry. This compound does not alter the biological activity of L-Lysine but serves as a valuable tool for studying metabolic processes .
Comparison with Similar Compounds
L-Lysine hydrochloride: The non-deuterated form of L-Lysine.
L-Lysine-13C6 dihydrochloride: A carbon-13 labeled form of L-Lysine.
L-Lysine-15N2 dihydrochloride: A nitrogen-15 labeled form of L-Lysine.
Comparison: L-Lysine-d3 (hydrochloride) is unique due to the incorporation of deuterium, which provides distinct advantages in mass spectrometry analysis. Compared to other labeled forms, such as carbon-13 or nitrogen-15 labeled L-Lysine, deuterium-labeled L-Lysine offers better resolution and sensitivity in detecting metabolic changes. Additionally, deuterium labeling does not significantly alter the chemical properties of L-Lysine, making it a preferred choice for various research applications .
Properties
IUPAC Name |
(2S)-2,6-diamino-2,6,6-trideuteriohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i4D2,5D; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-FUVXPQFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CCCC([2H])([2H])N)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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